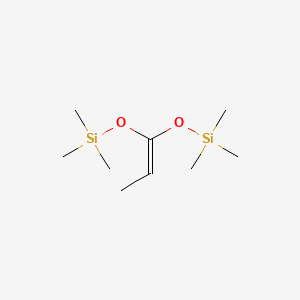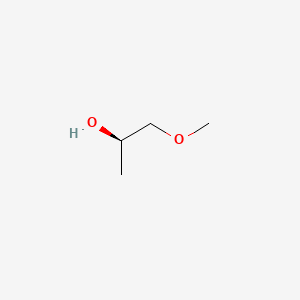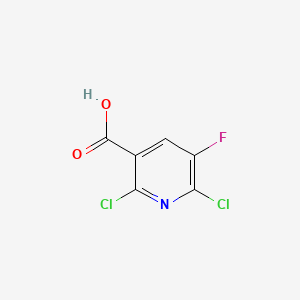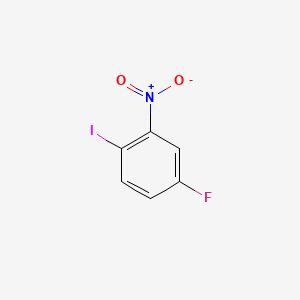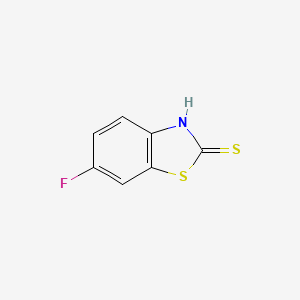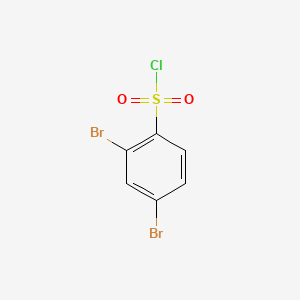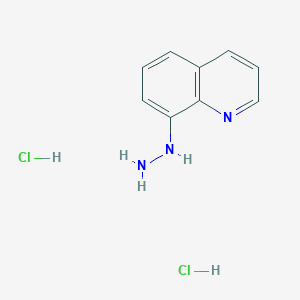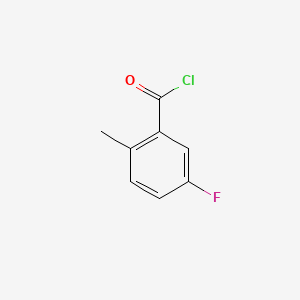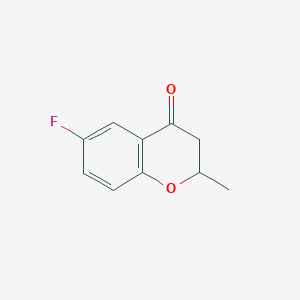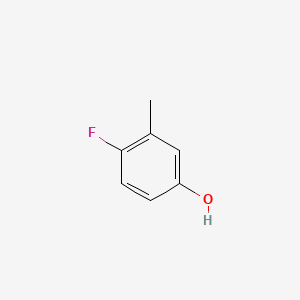
2,4-Thiazolidinedione, 5-(2-furanylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedione derivatives, specifically those with a furan moiety such as 5-(2-furanylmethylene)-thiazolidine-2,4-dione, have been extensively studied due to their biological activities. These compounds have shown promise as anti-hyperglycemic agents, which are crucial in the treatment of diabetes. The furan ring incorporation into the thiazolidinedione structure is a key modification that has been explored to enhance biological activity .
Synthesis Analysis
The synthesis of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives involves the Knoevenagel condensation reaction, where thiazolidine-2,4-dione reacts with furfural. This reaction is facilitated by the use of alcoholic potassium hydroxide and can be further enhanced using microwave-assisted synthesis techniques, which offer high yields in reduced reaction times . Additionally, the base-catalyzed isomerization of related thiazolidine derivatives can lead to the formation of 2,3-furanodione derivatives, providing a synthetic route to this class of compounds .
Molecular Structure Analysis
The molecular structure of these thiazolidinedione derivatives has been characterized using various spectroscopic methods. 1H-NMR, 13C-NMR, and mass spectra have been employed to confirm the structures of the synthesized compounds . Furthermore, X-ray powder diffraction (XRPD) has been used to investigate the crystal structure of a nitro-substituted furan-thiazolidinedione derivative, revealing a triclinic space group and providing detailed information about the molecular packing in the solid state .
Chemical Reactions Analysis
The thiazolidinedione derivatives undergo various chemical reactions that are significant for their biological activity. The introduction of different substituents onto the thiazolidinedione ring, such as alkyl or haloalkyl groups, can significantly affect the compound's activity. For instance, the presence of electron-donating groups has been shown to play a dominant role in enhancing the anticancer properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-furanylmethylene)-thiazolidine-2,4-dione derivatives are influenced by the substituents on the thiazolidinedione ring. The presence of electron-donating groups, such as -OH and -OCH3, has been found to significantly impact the hypoglycemic activity of these compounds. Molecular docking studies have also shown that these groups contribute to a higher binding affinity at the PPARγ receptor protein, which is a target for antidiabetic drugs . The solid-state structure analysis through XRPD and DFT studies provides insights into the intermolecular interactions that may affect the compound's stability and reactivity .
科学研究应用
Medicinal Chemistry and Drug Design
2,4-Thiazolidinedione (2,4-TZD), known for its ubiquity as a heterocyclic pharmacophore, demonstrates a broad spectrum of pharmacological activities. It serves as a foundational structure for the development of various lead molecules targeting clinical disorders such as antimicrobial, anticancer, and antidiabetic conditions. The core of 2,4-TZD offers significant opportunities for structural modification, particularly at the N-3 and the C-5 positions, to enhance biological activity. This structural versatility has led to its exploration in creating novel drug molecules aimed at addressing life-threatening diseases (Singh et al., 2022).
Synthesis and Structure-Activity Relationship (SAR)
The diversity in the biological activities of 2,4-TZD, attributed to various mechanisms of action, has piqued the interest of medicinal chemists. Recent studies have focused on the synthesis of new potential molecules bearing the 2,4-TZD scaffold, exploring the structure-activity relationship (SAR) and active pharmacophores responsible for antidiabetic, anticancer, antimicrobial, and antioxidant activities. These efforts have led to the identification of critical synthetic routes for preparing various 2,4-TZD derivatives (Sethi et al., 2020).
Molecular Mechanisms of Action
The thiazolidinediones, through their action on PPARγ and beyond, have shown potential in various biological processes. Despite being recognized for their metabolic effects in treating diabetes, these compounds exhibit significant anti-cancer effects. Interestingly, the anti-cancer efficacy of TZDs does not correlate well with their ability to activate PPARγ, suggesting alternative mechanisms of action, including selective inhibition of IGF-1 receptor signaling, a pathway commonly deregulated in cancers (Mughal et al., 2015).
Biological and Pharmacological Activities
Thiazolidine motifs are notable for their presence in a variety of natural and bioactive compounds, exhibiting anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The incorporation of sulfur within these motifs enhances their pharmacological properties, making them attractive for the synthesis of valuable organic combinations. This review emphasizes the versatility of thiazolidine derivatives in probe design and their therapeutic applications across different biological targets (Sahiba et al., 2020).
属性
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIVFRZKBDVKEO-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione, 5-(2-furanylmethylene)- | |
CAS RN |
5718-88-7 |
Source


|
| Record name | MLS002639374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




